molecular formula C7H13N3S B12912857 N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine CAS No. 62347-87-9

N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12912857
CAS No.: 62347-87-9
M. Wt: 171.27 g/mol
InChI Key: PDRQVUBMGPMEMS-UHFFFAOYSA-N
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Description

N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of N-butylamine with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenated compounds, nucleophiles; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-5-methyl-1,3,4-thiadiazol-2-thiol
  • N-Butyl-5-methyl-1,3,4-thiadiazol-2-ylamine
  • N-Butyl-5-methyl-1,3,4-thiadiazol-2-ylmethanol

Uniqueness

N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

62347-87-9

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

N-butyl-5-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-3-4-5-8-7-10-9-6(2)11-7/h3-5H2,1-2H3,(H,8,10)

InChI Key

PDRQVUBMGPMEMS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN=C(S1)C

Origin of Product

United States

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